![molecular formula C60H93N11O11S B1494621 [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B1494621.png)
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Dolastatine 10 monométhylée Vat-Cit-PAB est un composé chimique complexe utilisé principalement dans le développement de conjugués anticorps-médicaments (ADC). Il combine la Dolastatine 10 monométhylée, un puissant inhibiteur de la tubuline, avec le lieur d’ADC Vat-Cit-PAB. Ce composé est connu pour son activité antitumorale significative, ce qui en fait un outil précieux dans la recherche et le traitement du cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la Dolastatine 10 monométhylée Vat-Cit-PAB implique plusieurs étapes, commençant par la préparation de la Dolastatine 10 monométhylée. Elle est suivie de la conjugaison de la Dolastatine 10 monométhylée avec le lieur Vat-Cit-PAB. Le processus implique généralement :
Synthèse de la Dolastatine 10 monométhylée :
Conjugaison avec Vat-Cit-PAB : Le lieur Vat-Cit-PAB est attaché à la Dolastatine 10 monométhylée par une série de réactions de couplage, utilisant souvent des réactifs comme l’EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le NHS (N-hydroxysuccinimide) pour faciliter la formation de liaisons amides stables.
Méthodes de production industrielle
La production industrielle de la Dolastatine 10 monométhylée Vat-Cit-PAB suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour la purification, et des mesures rigoureuses de contrôle qualité sont mises en œuvre pour maintenir la cohérence .
Analyse Des Réactions Chimiques
Types de réactions
La Dolastatine 10 monométhylée Vat-Cit-PAB subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le lieur ou le composant actif du médicament.
Substitution : Les réactions de substitution sont souvent utilisées pour introduire ou remplacer des groupes fonctionnels, améliorant les propriétés du composé.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées du composé .
Applications de la recherche scientifique
La Dolastatine 10 monométhylée Vat-Cit-PAB a un large éventail d’applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier les voies de synthèse complexes et les mécanismes de réaction.
Biologie : La capacité du composé à inhiber la tubuline en fait un outil précieux pour étudier la division cellulaire et la dynamique des microtubules.
Médecine : Son activité antitumorale puissante est mise à profit dans le développement d’ADC pour une thérapie anticancéreuse ciblée.
Industrie : Le composé est utilisé dans la production d’ADC, qui sont de plus en plus importants dans l’industrie pharmaceutique pour le développement de nouveaux traitements contre le cancer
Applications De Recherche Scientifique
Vat-Cit-PAB-Monomethyl Dolastatin 10 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: The compound’s ability to inhibit tubulin makes it a valuable tool for studying cell division and microtubule dynamics.
Medicine: Its potent antitumor activity is leveraged in the development of ADCs for targeted cancer therapy.
Industry: The compound is used in the production of ADCs, which are increasingly important in the pharmaceutical industry for developing new cancer treatments
Mécanisme D'action
La Dolastatine 10 monométhylée Vat-Cit-PAB exerce ses effets principalement par l’inhibition de la polymérisation de la tubuline. Cela perturbe la formation des microtubules, ce qui conduit à l’arrêt du cycle cellulaire et à l’apoptose des cellules cancéreuses. Le lieur Vat-Cit-PAB facilite la délivrance ciblée de la Dolastatine 10 monométhylée aux cellules cancéreuses, améliorant son efficacité et réduisant les effets hors cible .
Comparaison Avec Des Composés Similaires
Composés similaires
Auristatine E monométhylée : Un autre puissant inhibiteur de la tubuline utilisé dans les ADC.
Maytansinoïdes : Une classe de composés ayant des mécanismes d’action similaires, utilisés dans divers ADC.
Camptothécines : Des inhibiteurs de la topoisomérase qui sont également utilisés dans les ADC pour le traitement du cancer
Unicité
La Dolastatine 10 monométhylée Vat-Cit-PAB est unique en raison de sa combinaison spécifique de Dolastatine 10 monométhylée et du lieur Vat-Cit-PAB. Cette combinaison améliore sa stabilité et sa capacité de ciblage, ce qui la rend particulièrement efficace dans les ADC pour la thérapie anticancéreuse .
Propriétés
Formule moléculaire |
C60H93N11O11S |
|---|---|
Poids moléculaire |
1176.5 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45+,46+,48-,49-,50-,51-,52+/m0/s1 |
Clé InChI |
GXCUHADNABTLIA-DBHCVZOLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


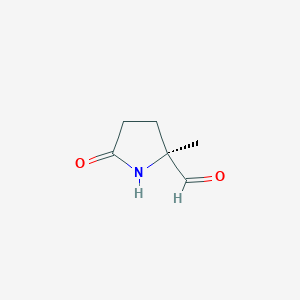
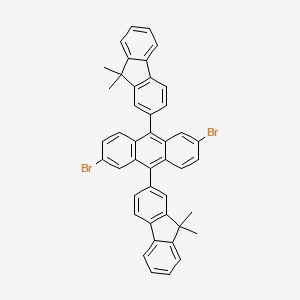


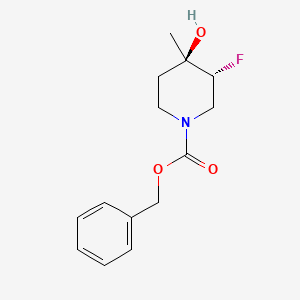
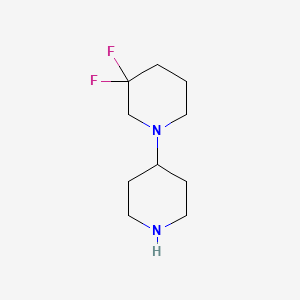
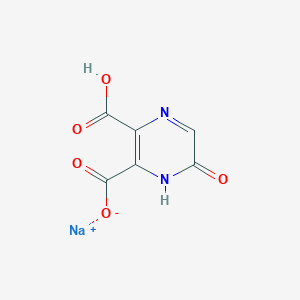
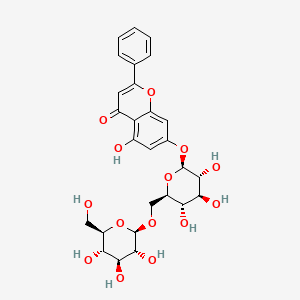



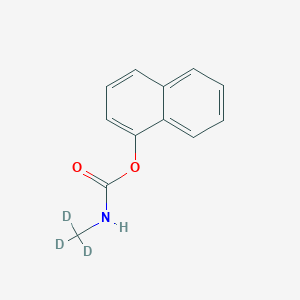

![3-(5'-O-Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-6-methylpyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494602.png)
